Cas no 1956321-66-6 (3-(6-Bromopyridin-2-yl)pentanedinitrile)
3-(6-Bromopyridin-2-yl)pentanedinitrile Chemical and Physical Properties
Names and Identifiers
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- 3-(6-Bromopyridin-2-yl)pentanedinitrile
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- Inchi: 1S/C10H8BrN3/c11-10-3-1-2-9(14-10)8(4-6-12)5-7-13/h1-3,8H,4-5H2
- InChI Key: AGULIWWFWOGWPS-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(C(CC#N)CC#N)=N1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 254
- XLogP3: 1.3
- Topological Polar Surface Area: 60.5
3-(6-Bromopyridin-2-yl)pentanedinitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029197677-5g |
3-(6-Bromopyridin-2-yl)pentanedinitrile |
1956321-66-6 | 97% | 5g |
$1062.84 | 2023-09-02 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC11315-5g |
3-(6-bromopyridin-2-yl)pentanedinitrile |
1956321-66-6 | 95% | 5g |
$1800 | 2023-09-07 |
3-(6-Bromopyridin-2-yl)pentanedinitrile Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
Additional information on 3-(6-Bromopyridin-2-yl)pentanedinitrile
Recent Advances in the Study of 3-(6-Bromopyridin-2-yl)pentanedinitrile (CAS: 1956321-66-6)
The compound 3-(6-Bromopyridin-2-yl)pentanedinitrile (CAS: 1956321-66-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.
Recent studies have highlighted the unique structural features of 3-(6-Bromopyridin-2-yl)pentanedinitrile, which make it a promising candidate for the development of novel small-molecule inhibitors. The presence of both a bromopyridyl group and a dinitrile moiety in its structure allows for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) in various biological contexts. Researchers have successfully synthesized this compound using optimized protocols, achieving high yields and purity, which are critical for subsequent biological evaluations.
In vitro studies have demonstrated that 3-(6-Bromopyridin-2-yl)pentanedinitrile exhibits notable activity against specific enzymatic targets, particularly those involved in inflammatory and oncogenic pathways. For instance, preliminary data suggest that this compound may act as a potent inhibitor of certain kinases, which are often dysregulated in cancer. These findings have spurred further investigations into its mechanism of action and potential as a lead compound for anticancer drug development.
Moreover, the compound's pharmacokinetic properties, including its stability and bioavailability, have been evaluated in preclinical models. Results indicate that 3-(6-Bromopyridin-2-yl)pentanedinitrile possesses favorable drug-like characteristics, such as moderate solubility and metabolic stability, which are essential for its progression into clinical trials. However, challenges related to its selectivity and potential off-target effects remain to be addressed in future studies.
In addition to its therapeutic potential, 3-(6-Bromopyridin-2-yl)pentanedinitrile has also been explored as a versatile building block in organic synthesis. Its reactivity allows for the construction of complex heterocyclic frameworks, which are prevalent in many biologically active molecules. This dual utility underscores the compound's significance in both medicinal chemistry and synthetic organic chemistry.
In conclusion, the ongoing research on 3-(6-Bromopyridin-2-yl)pentanedinitrile (CAS: 1956321-66-6) highlights its promising role in drug discovery and development. While significant progress has been made in understanding its biological activity and synthetic applications, further studies are needed to fully elucidate its therapeutic potential and optimize its properties for clinical use. This compound represents a valuable addition to the toolkit of researchers working at the intersection of chemistry and biology.
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